molecular formula C23H29N5O4 B2967093 6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 445382-07-0

6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2967093
CAS No.: 445382-07-0
M. Wt: 439.516
InChI Key: CRORSJFKSIBGJC-UHFFFAOYSA-N
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Description

6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, substituted with various functional groups such as amino, ethoxy, and morpholinyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted phenols, ethyl acetoacetate, and hydrazine derivatives. The reaction conditions usually require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or functional groups .

Scientific Research Applications

6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups and its pyrano[2,3-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

6-amino-4-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-3-17-21-20(16(14-24)22(25)32-23(21)27-26-17)15-5-6-18(19(13-15)30-4-2)31-12-9-28-7-10-29-11-8-28/h5-6,13,20H,3-4,7-12,25H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRORSJFKSIBGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCCN4CCOCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

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